![molecular formula C13H14N2OS B1371053 N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide CAS No. 1155611-16-7](/img/structure/B1371053.png)
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Overview
Description
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminophenyl group, a methyl group, and a thiophene carboxamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) and bcr-abl . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.
Mode of Action
Based on the activity of similar compounds, it can be inferred that n-[(2-aminophenyl)methyl]-n-methylthiophene-2-carboxamide might interact with its targets (like hdac and bcr-abl) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Similarly, Bcr-Abl inhibition can affect the signaling pathways involved in cell growth and proliferation .
Result of Action
Based on the activity of similar compounds, it can be inferred that the inhibition of hdac and bcr-abl could lead to changes in gene expression and inhibition of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, which are crucial in regulating gene expression and cell proliferation . The compound’s interaction with these enzymes suggests its potential as a dual inhibitor, making it a promising candidate for cancer therapy.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC leads to increased acetylation of histones, resulting in altered gene expression patterns . Additionally, its inhibition of Bcr-Abl kinase disrupts cell signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of HDAC and Bcr-Abl kinase, inhibiting their enzymatic activities . This inhibition leads to increased histone acetylation and disrupted cell signaling, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting HDAC and Bcr-Abl kinase, leading to reduced tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of HDAC affects the acetylation status of metabolic enzymes, altering their activities and impacting cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its binding to transporters facilitates its uptake into cells, while its interaction with binding proteins affects its distribution within tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . For instance, its localization to the nucleus allows it to interact with HDAC and modulate gene expression, while its presence in the cytoplasm enables it to inhibit Bcr-Abl kinase and disrupt cell signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide typically involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction conditions are generally mild and practical, making it suitable for laboratory and industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of substituted thiophene carboxamides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUQMPQPRZWNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


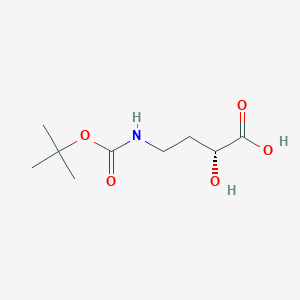
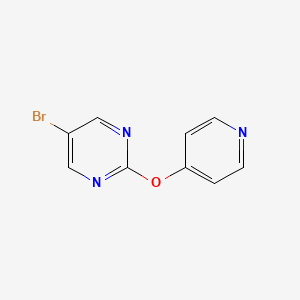
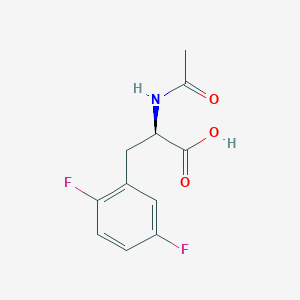

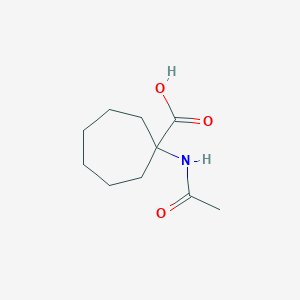
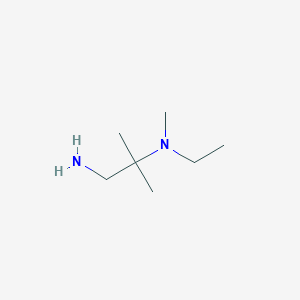
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
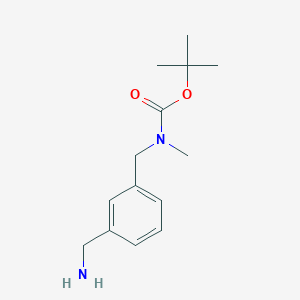
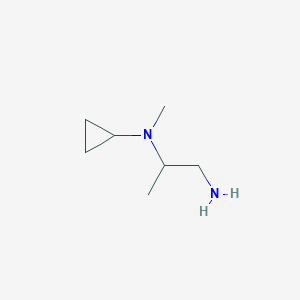
![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
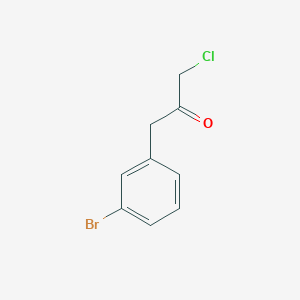
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
